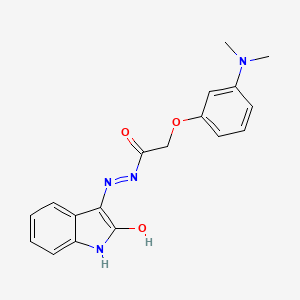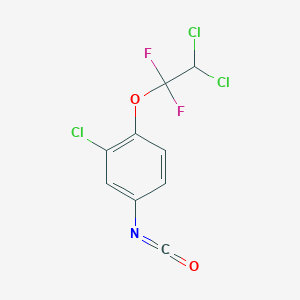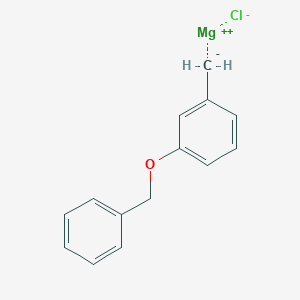
Cyclohexane-1,2-diyldimethanol
Vue d'ensemble
Description
Cyclohexane-1,2-diyldimethanol is a chemical compound with the CAS Number 3971-29-7 . It has a molecular weight of 144.21 and its IUPAC name is this compound . It is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2 . This indicates that the molecule consists of a cyclohexane ring with two methanol groups attached at the 1 and 2 positions of the ring .
Applications De Recherche Scientifique
Flame Retardant Applications : Cyclohexane derivatives like 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) have been primarily used as additive flame retardants. The isomers of TBECH exhibit thermal sensitivity and can easily interconvert at high temperatures, making them relevant for environmental studies and manufacturing processes (Arsenault et al., 2008).
Plasticizer Applications : Cyclohexane dicarboxylic acid esters, including derivatives of Cyclohexane-1,2-diyldimethanol, are environmentally friendly, non-toxic plasticizers. These esters show similar performance to phthalates but without the associated health risks, making them suitable alternatives in polymer applications (Ou et al., 2014).
Catalysis and Chemical Reactions : this compound is involved in stereoselective acylation reactions, influenced by chiral tetrapeptides. These reactions are significant for understanding chiral recognition and the kinetics of cyclohexane-1,2-diols (Shinisha & Sunoj, 2009).
Environmental and Health Monitoring : Research has also focused on the environmental exposure to plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH). These studies help in understanding the impact of such compounds on human health and the environment (Silva et al., 2013).
Industrial Processes : this compound plays a role in industrial processes like the oxidation of cyclohexane, which is crucial for the production of materials like adipic acid and caprolactam (Kumar et al., 2009).
Biochemical Research : Studies on cyclohexane-1,2-dione hydrolase, a novel member of the thiamine diphosphate enzyme family, show its role in the degradation of alicyclic compounds, highlighting its significance in biochemical processes (Steinbach et al., 2011).
Safety and Hazards
Cyclohexane-1,2-diyldimethanol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause skin and eye irritation. It may also cause drowsiness or dizziness . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mécanisme D'action
1,2-Cyclohexanedimethanol (CHDM), also known as Cyclohexane-1,2-diyldimethanol, is a mixture of isomeric organic compounds with the formula C6H10(CH2OH)2 . It is a colorless low-melting solid used in the production of polyester resins .
Target of Action
CHDM is primarily targeted towards the production of polyester resins . It is one of the most important comonomers for the production of polyethylene terephthalate (PET), or polyethylene terephthalic ester (PETE), from which plastic bottles are made .
Mode of Action
CHDM interacts with its targets through a process called polycondensation . It is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups .
Biochemical Pathways
The production of CHDM involves a two-step process. The first step involves the conversion of dimethyl terephthalate (DMT) to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD) through catalytic hydrogenation . In the second step, DMCD is further hydrogenated to CHDM .
Result of Action
The result of CHDM’s action is the production of polyester resins with enhanced strength, clarity, and solvent resistance . The properties of these polyesters can vary from the high melting crystalline poly (1,4-cyclohexylenedimethylene terephthalate), PCT, to the non-crystalline copolyesters derived from both ethylene glycol and CHDM . CHDM reduces the degree of crystallinity of PET homopolymer, improving its processability .
Action Environment
The action of CHDM is influenced by various environmental factors. For instance, the cis/trans ratio of the CHDM monomer can affect the properties of the resulting polyesters . Additionally, the type of catalyst used in the production of CHDM can influence the cis/trans ratio .
Propriétés
IUPAC Name |
[2-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935698 | |
| Record name | (Cyclohexane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3971-29-7, 15753-50-1, 25712-33-8 | |
| Record name | 1,2-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,2-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015753501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyclohexane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)